molecular formula C13H11N3O4 B11095691 3,4,5-trihydroxy-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide

3,4,5-trihydroxy-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide

Cat. No.: B11095691
M. Wt: 273.24 g/mol
InChI Key: IOJYJGPJAWMMRR-VIZOYTHASA-N
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Description

3,4,5-TRIHYDROXY-N’-[(E)-4-PYRIDINYLMETHYLENE]BENZOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of three hydroxyl groups on the benzene ring and a hydrazone linkage with a pyridine ring. Its molecular formula is C13H11N3O4, and it has a molecular weight of 273.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIHYDROXY-N’-[(E)-4-PYRIDINYLMETHYLENE]BENZOHYDRAZIDE typically involves the condensation of 3,4,5-trihydroxybenzohydrazide with 4-pyridinecarboxaldehyde. The reaction is carried out in the presence of ethanol under reflux conditions for about an hour . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIHYDROXY-N’-[(E)-4-PYRIDINYLMETHYLENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles such as acyl chlorides or alkyl halides can be used in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzohydrazide derivatives.

Scientific Research Applications

3,4,5-TRIHYDROXY-N’-[(E)-4-PYRIDINYLMETHYLENE]BENZOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-TRIHYDROXY-N’-[(E)-4-PYRIDINYLMETHYLENE]BENZOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups contribute to its antioxidant properties, while the hydrazone linkage plays a role in its biological activity. It has been shown to modulate immune responses and exhibit antimicrobial properties by disrupting microbial cell walls and inhibiting enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-TRIHYDROXY-N’-[(E)-4-PYRIDINYLMETHYLENE]BENZOHYDRAZIDE is unique due to the presence of three hydroxyl groups on the benzene ring, which enhances its antioxidant properties. The hydrazone linkage with the pyridine ring also contributes to its distinct biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

IUPAC Name

3,4,5-trihydroxy-N-[(E)-pyridin-4-ylmethylideneamino]benzamide

InChI

InChI=1S/C13H11N3O4/c17-10-5-9(6-11(18)12(10)19)13(20)16-15-7-8-1-3-14-4-2-8/h1-7,17-19H,(H,16,20)/b15-7+

InChI Key

IOJYJGPJAWMMRR-VIZOYTHASA-N

Isomeric SMILES

C1=CN=CC=C1/C=N/NC(=O)C2=CC(=C(C(=C2)O)O)O

Canonical SMILES

C1=CN=CC=C1C=NNC(=O)C2=CC(=C(C(=C2)O)O)O

Origin of Product

United States

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